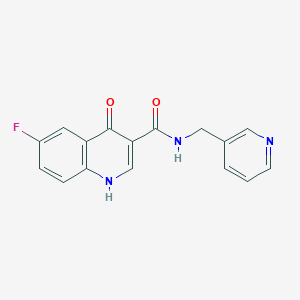

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Description

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential.

Properties

IUPAC Name |

6-fluoro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQYSVRJKPTEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.

Introduction of the fluoro and hydroxy groups: Fluorination and hydroxylation reactions are carried out using specific reagents and conditions to introduce the fluoro and hydroxy groups at the desired positions on the quinoline ring.

Attachment of the pyridin-3-ylmethyl group: This step involves the use of pyridine derivatives and coupling reactions to attach the pyridin-3-ylmethyl group to the quinoline core.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide exhibits notable antimicrobial properties. Studies have shown that derivatives of quinoline compounds, including this specific compound, demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives are known to interact with multiple cellular pathways, which can lead to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

6-Fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has been studied as a potential enzyme inhibitor. Its mechanism of action involves binding to the active sites of target enzymes, thereby blocking their activity. This property is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role, such as metabolic disorders and certain cancers .

Biological Studies

Mechanism of Action

The compound's biological activity is attributed to its ability to modulate various cellular processes. It may influence pathways related to cell proliferation and apoptosis, which are crucial in both cancer and infectious diseases. Understanding these mechanisms provides insights into how this compound can be utilized in therapeutic contexts .

Industrial Applications

Beyond its medicinal uses, 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is also being explored for industrial applications. It serves as a building block for synthesizing more complex organic molecules, which can be used in the development of new materials, dyes, and pigments .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide. The results indicated that this compound exhibited significant inhibitory activity against Mycobacterium smegmatis, with a maximum inhibition zone observed at concentrations as low as 25 µg/mL .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, researchers identified that derivatives similar to 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide showed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds were found to induce apoptosis in cancer cells through the activation of caspases, further validating their therapeutic potential .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

4-hydroxyquinoline derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.

Fluoroquinolones: A class of antibiotics that contain a fluoro group and a quinoline core, known for their antimicrobial properties.

Pyridine derivatives: Compounds containing a pyridine ring, which are widely used in medicinal chemistry.

Uniqueness

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the specific combination of functional groups (fluoro, hydroxy, pyridin-3-ylmethyl, and carboxamide) on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

6-Fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can be represented as follows:

- IUPAC Name : 6-Fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- Molecular Formula : C15H13FN2O3

- Molecular Weight : 288.27 g/mol

Research indicates that quinoline derivatives, including 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, exhibit a variety of biological activities through several mechanisms:

- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, including those resistant to traditional antibiotics .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide production in activated macrophages .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various quinoline derivatives, 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide was found to exhibit significant cytotoxicity against human cervical cancer (HeLa) cells. The compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity relative to control treatments . Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a novel antimicrobial agent . The mechanism was linked to the disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.